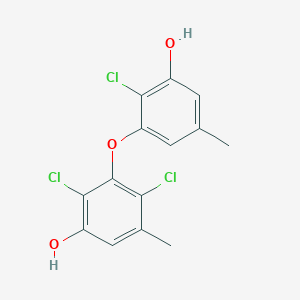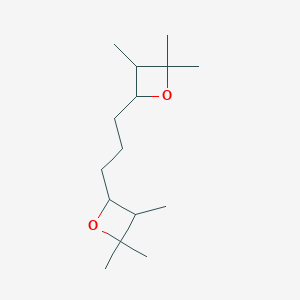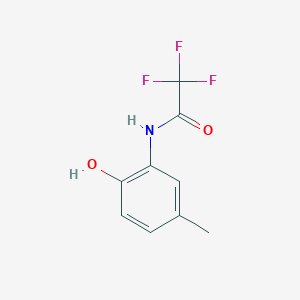![molecular formula C20H26O3 B12546614 2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol CAS No. 143559-12-0](/img/structure/B12546614.png)
2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol is a chemical compound known for its unique structure and properties. It is a glycol ether with a chemical formula of C20H26O3. This compound is characterized by the presence of a hexyloxy group attached to a biphenyl structure, which is further connected to an ethan-1-ol group. It is used in various industrial and scientific applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol typically involves the reaction of 4-(hexyloxy)phenol with 4-bromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting intermediate is then reacted with ethylene oxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, ethers.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol is utilized in several scientific research fields:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol involves its interaction with various molecular targets. The hexyloxy group and biphenyl structure allow it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The ethan-1-ol group can form hydrogen bonds with polar residues, further influencing molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-Hexoxyethanol: A glycol ether with similar solvent properties but lacks the biphenyl structure.
4-(Hexyloxy)phenol: Shares the hexyloxy group but differs in overall structure and reactivity.
4-Bromobiphenyl: Contains the biphenyl structure but lacks the hexyloxy and ethan-1-ol groups.
Uniqueness
2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol is unique due to its combination of a hexyloxy group, biphenyl structure, and ethan-1-ol group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
143559-12-0 |
|---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[4-(4-hexoxyphenyl)phenoxy]ethanol |
InChI |
InChI=1S/C20H26O3/c1-2-3-4-5-15-22-19-10-6-17(7-11-19)18-8-12-20(13-9-18)23-16-14-21/h6-13,21H,2-5,14-16H2,1H3 |
InChI Key |
RFRDMDWXHAJDAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

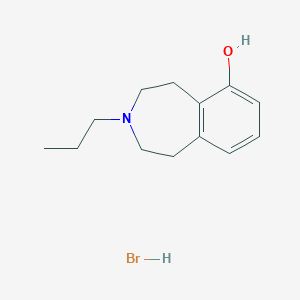
![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)
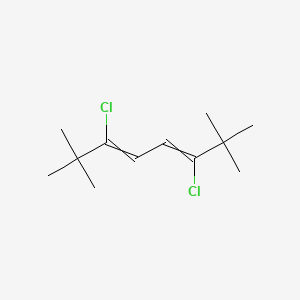
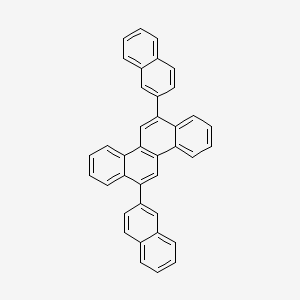
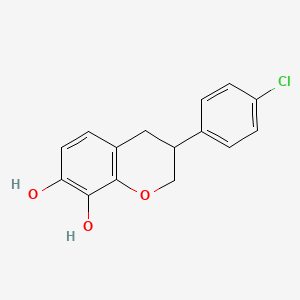
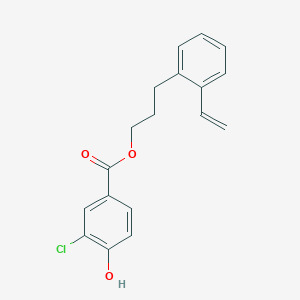
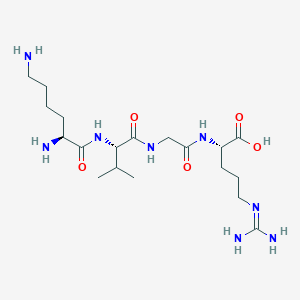
![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)

